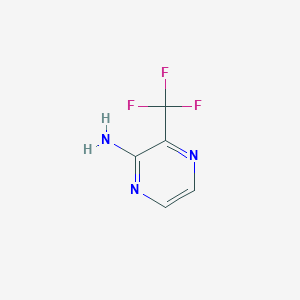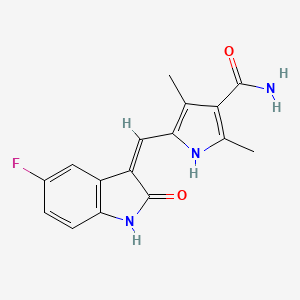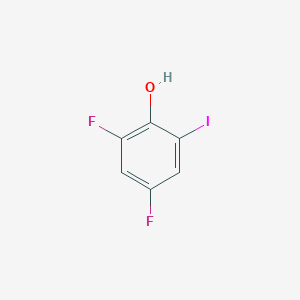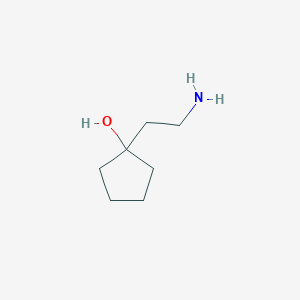
1-(2-Aminoethyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Aminoethyl)cyclopentanol" is not directly mentioned in the provided papers, but related compounds and their synthesis are discussed. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid is explored as a potential structural analog of natural amino acids and an antitumor agent . Additionally, the synthesis of various stereoisomers of cyclopentane derivatives, such as 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate and methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, is described, which are useful for the synthesis of S1P1 receptor agonists . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "1-(2-Aminoethyl)cyclopentanol."
Synthesis Analysis
The synthesis of related cyclopentane derivatives involves several key steps, including conjugate addition, cyclisation, and ester hydrolysis . For example, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid involves a process that could be analogous to the synthesis of "1-(2-Aminoethyl)cyclopentanol" . The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates the isolation of stereoisomers in high enantiomeric excess, which is crucial for the synthesis of pure stereoisomers of "1-(2-Aminoethyl)cyclopentanol" .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by their stereochemistry and the presence of functional groups. The X-ray structures of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid reveal zwitterionic forms in the solid state and strong hydrogen bonding in the cis isomer . These structural insights are relevant for understanding the molecular structure of "1-(2-Aminoethyl)cyclopentanol," which would also exhibit specific stereochemical and functional group characteristics.
Chemical Reactions Analysis
The chemical reactions involving cyclopentane derivatives are diverse and include reactions such as N-oxidation, Cope elimination, and Diels–Alder reactions . These reactions are important for modifying the structure and introducing different functional groups, which could be applicable to "1-(2-Aminoethyl)cyclopentanol" for the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. For instance, the zwitterionic nature and hydrogen bonding patterns affect the solubility and melting points of these compounds . The synthesis and anticonvulsant activity of amino amides and amino esters based on cyclopentane derivatives highlight the importance of these properties in determining biological activity . These properties would be essential to consider in the analysis of "1-(2-Aminoethyl)cyclopentanol" for potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chiral Auxiliaries and Biohydroxylation
- Chiral Auxiliaries in Biohydroxylation: Cyclopentanol derivatives have been explored for their role as chiral auxiliaries in biohydroxylation processes. Specifically, the hydroxylation of enantiopure spirooxazolidines derived from cyclopentanone using the fungus Beauveria bassiana has been studied. This research demonstrates the influence of chirality on the biohydroxylation process, offering insights into the synthesis of optically active compounds (Raadt et al., 2000).
Cyclopentanone Metabolism and Biotransformations
- Gene Cluster in Cyclopentanol Metabolism: A study on Comamonas sp. strain NCIMB 9872 revealed a gene cluster involved in cyclopentanol metabolism to glutaric acid, showcasing the biotransformation potential of microorganisms. This highlights the biocatalytic applications of cyclopentanol derivatives in environmental and industrial processes (Iwaki et al., 2002).
Synthesis of Optically Active Derivatives
- Optically Active trans-Cyclopentane-1,2-diamines: Research on the chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines from their amino alcohol analogs demonstrates the synthetic versatility of cyclopentanol derivatives. This work provides a foundation for the preparation of synthetically valuable optically active trans-cyclopentane-1,2-diamines derivatives (González‐Sabín et al., 2007).
Renewable High-Density Fuel Synthesis
- Renewable High-Density Fuel from Cyclopentanone: A study on the synthesis of 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane from cyclopentanone derived from hemicellulose presents a novel approach to producing renewable high-density fuel. This research underscores the potential of cyclopentanol derivatives in sustainable energy solutions (Wang et al., 2017).
Safety And Hazards
The safety data sheet for “1-(2-Aminoethyl)cyclopentanol” indicates that it is harmful if swallowed . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention .
Propiedades
IUPAC Name |
1-(2-aminoethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBUTIAGJBDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624155 |
Source


|
| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopentanol | |
CAS RN |
859629-83-7 |
Source


|
| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

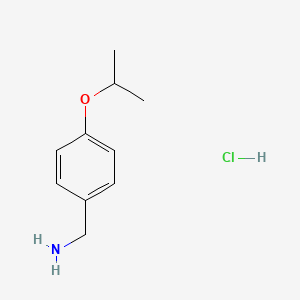
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
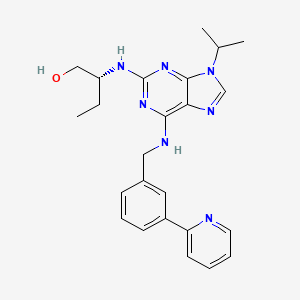


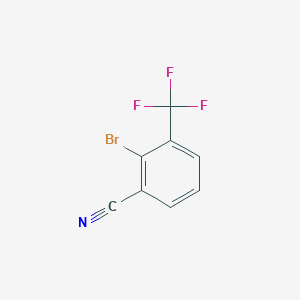
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
